4-Methoxy-2-(2-methoxyethoxy)benzaldehyde
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Overview
Description
4-Methoxy-2-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring methoxy and methoxyethoxy substituents on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
This compound is a small molecule PEG linker containing a terminal benzaldehyde moiety , which suggests it may react with primary amine groups.
Mode of Action
The exact mode of action of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde is not well-understood. Given its structure, it’s possible that it interacts with its targets through the benzaldehyde moiety, potentially forming Schiff bases with primary amines. This is a common reaction in biochemistry and can lead to changes in protein function .
Biochemical Pathways
As a small molecule PEG linker, it may be involved in the modification of proteins or other biomolecules
Result of Action
Given its potential to react with primary amines, it may modify proteins or other biomolecules, potentially altering their function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.
Reduction: 4-Methoxy-2-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the methoxyethoxy group, making it less versatile in certain reactions.
2-Methoxybenzaldehyde: Lacks the additional methoxy group, affecting its reactivity and applications.
4-Methoxy-2-(2-methoxyethoxy)benzoic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
4-Methoxy-2-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
IUPAC Name |
4-methoxy-2-(2-methoxyethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-5-6-15-11-7-10(14-2)4-3-9(11)8-12/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGIRUSIQZVUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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